molecular formula C21H24N2O5 B2897498 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide CAS No. 941982-66-7

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2897498
CAS RN: 941982-66-7
M. Wt: 384.432
InChI Key: CTJLKQKONGKMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research. MPPA is a small molecule that has been synthesized and studied for its potential use in treating various diseases.

Scientific Research Applications

Anticoagulant Therapy

Apixaban: , a derivative of the compound , is a potent direct inhibitor of activated factor X (FXa). It has been developed for the prevention and treatment of various thromboembolic diseases . With an inhibitory constant of 0.08 nM for human FXa, apixaban exhibits high selectivity and rapid onset of inhibition, which is crucial for anticoagulant therapy .

Cancer Research

Modified derivatives of the compound have been investigated for their therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative breast cancer (TNBC) . Structural bioinformatics methods, including molecular docking and dynamic simulation, have been used to identify promising inhibitors, highlighting the compound’s potential in cancer research .

Analgesic Development

N-phenylacetamide derivatives, which share a structural similarity with the compound, have shown significant analgesic activity. For instance, certain derivatives have exhibited comparable or superior efficacy to paracetamol . This suggests potential applications in the development of new analgesic drugs.

Pharmacokinetic Profiling

The compound’s derivatives have been subjected to pharmacokinetic and drug-likeness models to assess their suitability as drug candidates. These studies ensure that the compounds meet ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements and adhere to Lipinski’s rule of five .

Medicinal Chemistry

The compound represents a class of phenoxy acetamide derivatives that are of interest in medicinal chemistry for their diverse pharmacological activities. These activities include potential therapeutic applications, which are crucial for designing new pharmaceuticals .

Computational Chemistry

The compound and its derivatives are used in computational chemistry applications to study drug utilization and biological effects. This involves analyzing molecular interactions and physicochemical properties to predict pharmacological behavior .

Synthesis of Novel Pharmaceuticals

Research into the synthesis of phenoxy acetamide derivatives, including the compound , is pivotal for creating novel pharmaceuticals. This includes exploring chemical diversity and designing derivatives with enhanced safety and efficacy .

Drug Formulation

The compound’s derivatives have been involved in the development of novel intermediates and polymorphs, which are essential for the formulation of drugs like apixaban. These processes are critical for improving the therapeutic profile and manufacturing of pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of this compound, also known as Apixaban , is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis, making it a key target for anticoagulant drugs .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This high selectivity ensures that Apixaban specifically targets FXa, reducing the risk of off-target effects .

Biochemical Pathways

By inhibiting FXa, Apixaban interferes with the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot . FXa is responsible for converting prothrombin into thrombin, a key enzyme in clot formation . Therefore, Apixaban’s inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation and clot formation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans, which suggests effective absorption and distribution within the body . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies . Importantly, these antithrombotic effects are achieved without excessive increases in bleeding times .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, drug-drug interactions could potentially affect its efficacy and safety profile . Apixaban has a low potential for such interactions . Additionally, factors such as renal function could impact the drug’s elimination and therefore its action .

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-16-6-5-7-17(13-16)28-14-20(24)22-15-9-10-19(27-2)18(12-15)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJLKQKONGKMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.